

Clenproperol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Clenproperol**

Cat. No.: **B030792**

[Get Quote](#)

Clenproperol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenproperol is a synthetic compound classified as a β 2-adrenergic agonist. Due to its structural similarity to clenbuterol, it is presumed to share a similar pharmacological profile, primarily acting on β 2-adrenergic receptors. This technical guide provides a detailed overview of the chemical structure, properties, and inferred pharmacological actions of **clenproperol**, with comparative data from the extensively studied clenbuterol where direct information on **clenproperol** is unavailable. This document is intended to serve as a foundational resource for research and development activities involving this compound.

Chemical Structure and Identification

Clenproperol, with the IUPAC name 1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol, is a substituted phenylethanolamine. Its chemical structure is characterized by a dichlorinated aniline ring linked to an ethanolamine side chain with an isopropyl substituent on the amine.

Identifier	Value
IUPAC Name	1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol[1]
Chemical Formula	C11H16Cl2N2O[1]
SMILES String	CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O[1]
CAS Number	38339-11-6[1]

Physicochemical Properties

A summary of the available experimental and computed physicochemical properties of **clenproperol** is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Property	Value	Source
Molecular Weight	263.16 g/mol	[1]
Melting Point	110-113°C	Experimental
Boiling Point	399.2°C at 760 mmHg	Predicted
Flash Point	195.2°C	Predicted
Solubility	Soluble in Chloroform, Methanol	Experimental
pKa	Data not available	
Aqueous Solubility	Data not available	

Pharmacological Properties

Based on its structural class, **clenproperol** is expected to act as a selective agonist at $\beta 2$ -adrenergic receptors. While specific studies on **clenproperol**'s receptor binding affinity and metabolism are limited, the well-documented pharmacology of clenbuterol provides a strong inferential basis for its mechanism of action.

Mechanism of Action & Signaling Pathway

As a $\beta 2$ -adrenergic agonist, **clenproperol** is anticipated to bind to $\beta 2$ -adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding is expected to activate the receptor, leading to a conformational change that initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

A key signaling pathway influenced by the related compound clenbuterol involves the cAMP/PKA-mediated phosphorylation of the cAMP response element-binding protein (CREB). This pathway is known to regulate the expression of various genes. Another identified pathway for clenbuterol involves the Akt/eNOS/NO/Cx43 signaling cascade, which has implications in cardioprotection.

[Click to download full resolution via product page](#)

Inferred $\beta 2$ -Adrenergic Receptor Signaling Pathway for **Clenproperol**.

Experimental Protocols

Synthesis of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols (General Procedure)

A general method for the synthesis of compounds structurally related to **clenproperol** involves the reduction of the corresponding aminoketone.

Materials:

- 2-Alkylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride (starting material)
- Platinum oxide (catalyst)
- Stannous chloride (promoter)

- Ethanol (solvent)
- Hydrogen gas

Procedure:

- A mixture of the starting aminoketone hydrochloride, stannous chloride, and platinum oxide is suspended in ethanol in a hydrogenation apparatus.
- The vessel is flushed with hydrogen and then pressurized to approximately 40-50 psig.
- The mixture is agitated vigorously at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the catalyst is removed by filtration.
- The filtrate is evaporated to dryness under reduced pressure.
- The residue is dissolved in water and further purified.

Note: This is a general procedure and may require optimization for the specific synthesis of **clenproperol**.

Analytical Methodology for Detection in Biological Samples (Adapted from Clenbuterol Analysis)

The analytical methods for clenbuterol can be adapted for the quantification of **clenproperol** in biological matrices such as urine and plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific detection.

Sample Preparation (General Solid-Phase Extraction - SPE):

- To a biological sample (e.g., 1 mL of urine), add an internal standard.
- Perform enzymatic hydrolysis if conjugated metabolites are of interest.

- Adjust the pH of the sample to be alkaline.
- Apply the sample to a conditioned mixed-mode cation exchange SPE cartridge.
- Wash the cartridge with deionized water and an organic solvent (e.g., methanol) to remove interferences.
- Elute the analyte with a basic organic solvent mixture (e.g., methanol containing ammonia).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **clenproperol** and its internal standard.

Summary and Future Directions

Clenproperol is a β 2-adrenergic agonist with a chemical structure and predicted pharmacological profile similar to clenbuterol. This guide provides the available chemical and physical data for **clenproperol** and outlines its inferred mechanism of action based on the extensive research on clenbuterol. The provided experimental protocols for synthesis and analysis are general and would require specific validation for **clenproperol**.

Future research should focus on obtaining experimental data for key physicochemical properties such as pKa and aqueous solubility. Furthermore, detailed pharmacological studies are necessary to determine the precise receptor binding affinity, selectivity, and metabolic fate of **clenproperol**. Such studies are crucial for a comprehensive understanding of its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clenproperol | C11H16Cl2N2O | CID 217246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clenproperol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b030792#clenproperol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b030792#clenproperol-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com